molecular formula C19H15ClF3N3O2S B15040507 (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B15040507
M. Wt: 441.9 g/mol
InChI Key: LVIZQIQQGJMMIR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazinane carboxamide class, characterized by a six-membered thiazinane ring fused with a carboxamide group. Key structural features include:

  • Z-configuration of the imino group at position 2, critical for stereochemical activity.
  • 4-Chloro-3-(trifluoromethyl)phenyl substituent on the imino nitrogen, introducing steric bulk and electron-withdrawing properties.
  • N-phenyl carboxamide at position 6, contributing to hydrophobic interactions.
  • 3-methyl group on the thiazinane ring, influencing conformational stability.

The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for agrochemical or pharmaceutical applications .

Properties

Molecular Formula

C19H15ClF3N3O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H15ClF3N3O2S/c1-26-16(27)10-15(17(28)24-11-5-3-2-4-6-11)29-18(26)25-12-7-8-14(20)13(9-12)19(21,22)23/h2-9,15H,10H2,1H3,(H,24,28)

InChI Key

LVIZQIQQGJMMIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.

    Introduction of Substituents: The chloro, trifluoromethyl, and phenyl groups are introduced through various substitution reactions.

    Formation of the Carboxamide Group: This involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent on Imino Group N-Phenyl Group Modifications Key Functional Groups Potential Applications
Target Compound 4-Chloro-3-(trifluoromethyl)phenyl None (N-phenyl) CF₃, Cl Agrochemicals, enzyme inhibitors
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide Phenyl 4-Fluorophenyl Morpholinyl ethyl, F Pharmaceuticals (CNS targets)
(2Z)-3-(4-Methoxybenzyl)-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide Phenyl 3-Methylphenyl 4-Methoxybenzyl Antimicrobial agents
N-(2-Fluorophenyl)-2-(3-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide 3-Methoxyphenyl 2-Fluorophenyl OCH₃, F Anticancer research
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl and chloro groups increase electrophilicity and resistance to oxidative degradation compared to analogues with methoxy or fluorine substituents .

Methoxy groups (e.g., ) are associated with anticancer activity due to DNA intercalation or kinase inhibition.

Physicochemical Properties

  • Lipophilicity (LogP) :
    The target compound’s trifluoromethyl group increases LogP (~3.5 estimated) compared to morpholinyl ethyl (~2.8) or methoxy-containing analogues (~2.2), favoring membrane permeability but risking solubility limitations .
  • Metabolic Stability :
    Chloro and trifluoromethyl groups reduce cytochrome P450-mediated metabolism, extending half-life relative to fluorine or methoxy derivatives .

Research Findings

  • Agrochemical Screening :
    The target compound demonstrated 80% inhibition of acetylcholinesterase in preliminary assays, outperforming methoxy analogues (40–60% inhibition) .
  • Antimicrobial Activity :
    The 4-methoxybenzyl derivative showed MIC values of 8 µg/mL against S. aureus, whereas the target compound was less active (MIC >32 µg/mL), highlighting substituent-dependent efficacy.

Biological Activity

The compound (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This thiazinane derivative features a unique structural composition that includes both sulfur and nitrogen atoms within its six-membered ring, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H14ClF4N3O2S
  • Molecular Weight : 459.8 g/mol
  • IUPAC Name : 2-[4-chloro-3-(trifluoromethyl)phenyl]imino-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

The compound's structure incorporates various functional groups, including a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying electronic properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the trifluoromethyl group have demonstrated efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) of these compounds suggest a promising therapeutic potential against resistant bacterial strains.

Anticancer Activity

The thiazinane framework is often associated with anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, some derivatives have been identified as inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors . The ability to modulate kinase activity positions this compound as a candidate for further anticancer drug development.

Anti-inflammatory Effects

In vitro studies have indicated that certain substituents on the phenyl ring can influence the anti-inflammatory potential of the compound. Modifications that introduce lipophilic and electron-withdrawing groups have been linked to enhanced anti-inflammatory effects through the modulation of transcription factors such as NF-kB . This suggests that the compound may be beneficial in treating inflammatory diseases.

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to alterations in cellular signaling pathways associated with inflammation, proliferation, and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various thiazolidinone derivatives found that those with a trifluoromethyl group exhibited significant antimicrobial activity against both S. aureus and MRSA isolates. The findings support the hypothesis that electronic properties imparted by the trifluoromethyl group enhance bioactivity .
  • Anticancer Research : In vivo experiments demonstrated that compounds structurally related to this thiazinane derivative showed potent activity against drug-resistant c-KIT mutants in mouse models, highlighting their potential as therapeutic agents for resistant cancers .
  • Inflammation Modulation : Research on phenyl-substituted thiazolidinones revealed that specific substitutions could significantly alter their anti-inflammatory profiles, suggesting a strategic approach to designing compounds for targeted therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidine ringAntidiabetic agents
4-ThiazolidinoneSimilar ring structureAnticancer properties
Benzothiazole derivativesIncorporates benzothiazole moietyAntimicrobial activity

The unique combination of trifluoromethyl and other substituents in this compound distinguishes it from others in its class, potentially enhancing its specificity and efficacy against certain biological targets.

Q & A

Q. What are the established synthetic routes for (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide?

The compound can be synthesized via multi-step reactions involving condensation and cyclization. A typical approach includes:

  • Reacting tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions.
  • Using triethylamine (Et3_3N) as a base to neutralize byproducts (e.g., HCl).
  • Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via column chromatography .

Q. How is the structural elucidation of this compound performed?

X-ray crystallography is the gold standard:

  • Data collection : Use single-crystal diffraction with Mo-Kα radiation.
  • Structure solution : Employ SHELXS/SHELXD for phase determination.
  • Refinement : Apply SHELXL for least-squares refinement, optimizing parameters like displacement factors and bond lengths. Software suites like WinGX or ORTEP-3 aid in visualization and validation .

Q. What analytical methods ensure purity and identity?

  • HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to confirm ≥98% purity .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR : Assign peaks using 1^1H and 13^{13}C spectra, focusing on diagnostic signals (e.g., trifluoromethyl groups at ~110 ppm in 19^{19}F NMR).

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during refinement?

Challenges include disordered solvent molecules or twinned crystals. Strategies:

  • Apply TWINLAW in SHELXL to model twinning.
  • Use SQUEEZE (PLATON) to account for disordered solvent.
  • Cross-validate with density functional theory (DFT) calculations to ensure geometric plausibility .

Q. What is the mechanistic role of the trifluoromethyl group in modulating reactivity or bioactivity?

The -CF3_3 group enhances:

  • Lipophilicity : Measured via logP assays, improving membrane permeability.
  • Metabolic stability : Assessed using liver microsome assays (e.g., rat/human S9 fractions).
  • Electron-withdrawing effects : Evaluated via Hammett constants (σm_m = 0.43), influencing reaction kinetics in nucleophilic substitutions .

Q. How are derivatives designed for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the phenyl ring with heteroaromatic systems (e.g., pyridine) via Suzuki-Miyaura coupling.
  • Functional group interconversion : Convert the carboxamide to a nitrile or ester using Pd-catalyzed reductive cyclization (see for analogous protocols) .

Q. What strategies optimize experimental phasing for macromolecular co-crystallization?

  • Heavy-atom derivatization : Soak crystals in K2_2PtCl4_4 or HgAc2_2.
  • SAD/MAD phasing : Use SHELXC/D/E pipelines for automated phase determination.
  • Validation : Check figures of merit (FOM > 0.3) and electron density maps for ligand occupancy .

Q. How is thermal stability assessed under varying conditions?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td_d > 200°C).
  • Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions.
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Methodological Notes

  • Crystallographic software settings : In SHELXL, set SHEL 0.01 for hydrogen atom placement and L.S. 10 for rigorous least-squares refinement .
  • HPLC parameters : Use 0.1% TFA in mobile phases to enhance peak resolution for polar analogs .

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